molecular formula C16H12BrN3O B5239337 2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5239337
M. Wt: 342.19 g/mol
InChI Key: HUZOXHGQHRRACW-UHFFFAOYSA-N
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Description

2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and a suitable catalyst. This reaction forms an intermediate, which is then cyclized to produce the desired chromene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The bromophenyl group can enhance its binding affinity to certain enzymes or receptors, while the chromene core can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
  • 10-(4-bromophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Uniqueness

2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. The presence of both amino and bromophenyl groups provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

2,7-diamino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-10-3-1-9(2-4-10)15-12-6-5-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZOXHGQHRRACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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